molecular formula C13H11FN2O2 B14699802 3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester CAS No. 23723-36-6

3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14699802
CAS No.: 23723-36-6
M. Wt: 246.24 g/mol
InChI Key: IDDLBJPPUNSPBZ-UHFFFAOYSA-N
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Description

3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with the molecular formula C13H11FN2O2 It is known for its unique structure, which includes a pyridine ring substituted with a fluorine atom and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridineacetic acid with (5-fluoro-3-pyridinyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridineacetic acid, (5-fluoro-2-pyridinyl)methyl ester
  • 4-Pyridineacetic acid, (5-fluoro-4-pyridinyl)methyl ester
  • 3-Pyridineacetic acid, (4-chloro-3-pyridinyl)methyl ester

Uniqueness

3-Pyridineacetic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to the specific position of the fluorine atom on the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the ester group also contributes to its distinct properties compared to other similar compounds .

Properties

CAS No.

23723-36-6

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 2-pyridin-3-ylacetate

InChI

InChI=1S/C13H11FN2O2/c14-12-4-11(7-16-8-12)9-18-13(17)5-10-2-1-3-15-6-10/h1-4,6-8H,5,9H2

InChI Key

IDDLBJPPUNSPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

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